
(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one typically involves the condensation of an appropriate aldehyde with an amine under basic conditions. One common method is the reaction of benzaldehyde with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which then undergoes an aldol condensation to yield the desired enone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce phenylbutanol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one serves as a building block for more complex molecules. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. For example, it can be oxidized to form ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Biology
The compound has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. For instance, research has shown that certain derivatives of this compound can inhibit cancer cell proliferation in vitro .
Medicine
In medicinal chemistry, this compound is explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development. Studies have indicated that it may act as an enzyme inhibitor or modulator in specific biochemical pathways .
Industrial Applications
In industry, this compound is utilized in the development of new materials such as polymers and coatings. Its unique properties allow for the creation of materials with specific functionalities, which are valuable in various applications including electronics and packaging .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways .
Case Study 2: Synthesis Optimization
Research focusing on optimizing the synthesis of this compound highlighted the advantages of using continuous flow reactors. This method improved yield and purity while reducing reaction time compared to traditional batch processes .
Mechanism of Action
The mechanism of action of (E)-3-(Ethylamino)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Methylamino)-1-phenylbut-2-en-1-one
- (E)-3-(Propylamino)-1-phenylbut-2-en-1-one
- (E)-3-(Butylamino)-1-phenylbut-2-en-1-one
Uniqueness
(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one is unique due to its specific ethylamino substitution, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substitutions.
Biological Activity
(E)-3-(Ethylamino)-1-phenylbut-2-en-1-one, also known as 3-(Ethylamino)-1-phenylbut-2-en-1-one, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of enones, characterized by a carbon-carbon double bond conjugated with a carbonyl group. Its molecular formula is C12H15N, and it features an ethylamino group that contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus , which are common pathogens responsible for infections. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
2. Anticancer Properties
The compound has been explored for its potential anticancer effects. Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its efficacy in breast cancer models, where it showed promising results in reducing tumor growth.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor or modulator, affecting processes such as cell division and apoptosis.
Case Studies and Research Findings
A variety of studies have been conducted to elucidate the biological activity of this compound:
Properties
IUPAC Name |
(E)-3-(ethylamino)-1-phenylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-10(2)9-12(14)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNWURQUUQMPJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=CC(=O)C1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN/C(=C/C(=O)C1=CC=CC=C1)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.